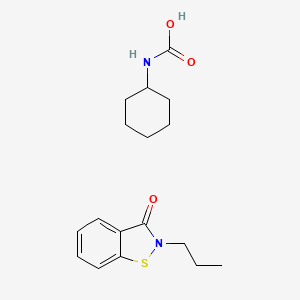
Isostearyl sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isostearyl sebacate is an ester compound formed from isostearyl alcohol and sebacic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to formulations. This compound is known for its skin-conditioning benefits and is often found in products such as moisturizers, lipsticks, and foundations .
準備方法
Synthetic Routes and Reaction Conditions: Isostearyl sebacate is synthesized through an esterification reaction between isostearyl alcohol and sebacic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water, which is a byproduct of the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to achieve the desired product specifications .
化学反応の分析
Types of Reactions: Isostearyl sebacate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of strong acids or bases, breaking the ester bond to yield isostearyl alcohol and sebacic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester compound .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and sebacic acid.
Transesterification: Various ester compounds depending on the alcohol used in the reaction.
科学的研究の応用
Isostearyl sebacate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and transesterification reactions.
- Employed in the synthesis of biodegradable polymers and copolymers .
Biology:
- Investigated for its biocompatibility and potential use in drug delivery systems.
- Studied for its role in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Medicine:
- Explored for its potential in developing biocompatible implants and tissue engineering scaffolds.
- Used in formulations of topical medications to improve skin absorption and efficacy .
Industry:
- Widely used in the cosmetic industry as an emollient and skin-conditioning agent.
- Employed in the formulation of personal care products such as moisturizers, lipsticks, and foundations .
作用機序
Isostearyl sebacate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s hydrophobic nature allows it to create a barrier that prevents water loss from the skin, thereby enhancing skin hydration and smoothness .
Molecular Targets and Pathways:
Skin Barrier Function: Enhances the skin’s natural barrier by forming a protective layer on the surface.
Moisturization: Improves skin hydration by reducing transepidermal water loss.
類似化合物との比較
Isostearyl Isostearate: Known for its excellent spreadability and non-greasy feel, commonly used in similar cosmetic applications.
Ethylhexyl Isostearate: Offers a lightweight texture and is used in formulations requiring a silky finish.
Uniqueness: Isostearyl sebacate stands out due to its balanced combination of emollient properties and skin-conditioning benefits. It provides a smooth, non-greasy feel while effectively enhancing skin hydration and barrier function, making it a preferred choice in many cosmetic formulations .
特性
CAS番号 |
478273-24-4 |
|---|---|
分子式 |
C28H54O4 |
分子量 |
454.7 g/mol |
IUPAC名 |
10-(16-methylheptadecoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30) |
InChIキー |
NUHMQHLCUWSBCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


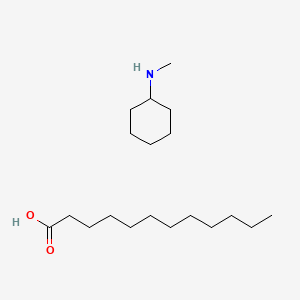
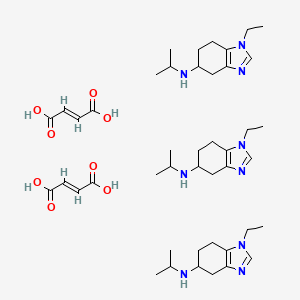
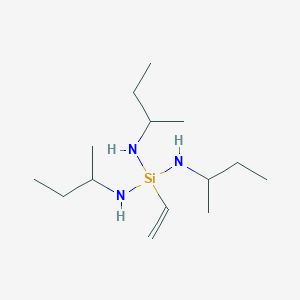
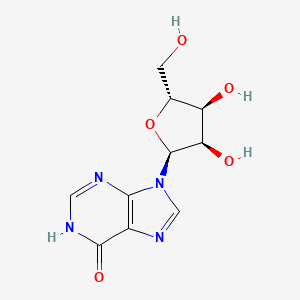
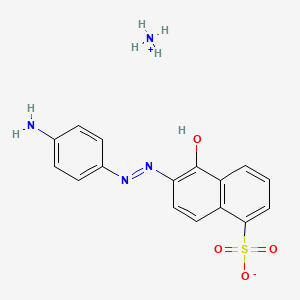
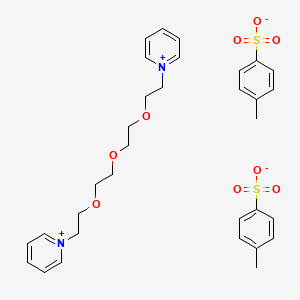
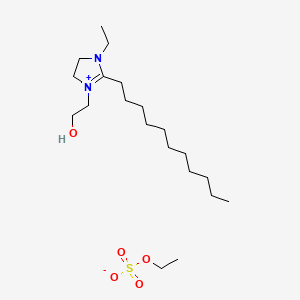

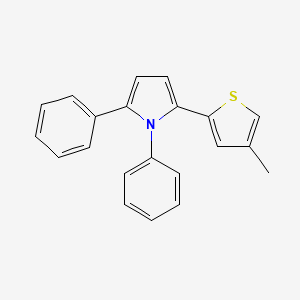
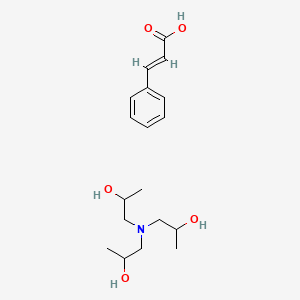
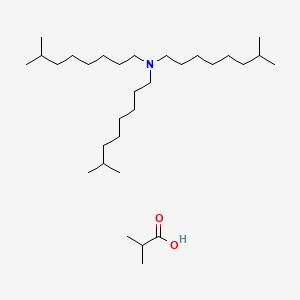
![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
